molecular formula C15H10N2S B2835023 2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile CAS No. 194809-95-5

2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B2835023
CAS No.: 194809-95-5
M. Wt: 250.32
InChI Key: FBSUQEGNCCSXKG-UHFFFAOYSA-N
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Description

2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile is a chemical intermediate designed for research and further manufacturing applications, specifically in the discovery and development of novel therapeutic agents. It features a naphthalene moiety linked to a thiazole-acetonitrile core, a privileged structure in medicinal chemistry. The primary research application of this compound is as a key synthetic precursor in the preparation of more complex molecules. Compounds featuring a naphthalen-2-yl-thiazole scaffold have demonstrated significant research value in oncology, particularly in the synthesis of novel antitumor agents . For instance, structurally related analogs have been developed as nortopsentin analogs and have shown promising antiproliferative activity in vitro, inducing apoptosis and cell cycle perturbation in human cancer cell lines such as MCF-7 (breast cancer) . The thiazole ring is a versatile heterocycle found in numerous FDA-approved drugs and bioactive molecules due to its ability to participate in key donor-acceptor interactions . The specific mechanism of action for this precursor compound is not defined, as its biological activity is typically realized once it is incorporated into a larger, target-directed molecule. Researchers utilize this intermediate in Hantzsch-type thiazole synthesis or other coupling reactions to build potential pharmacologically active compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S/c16-8-7-15-17-14(10-18-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9-10H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSUQEGNCCSXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with α-bromoacetophenone to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The thiazole-acetonitrile scaffold is versatile, with modifications at the 4-position of the thiazole ring significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Thiazole-Acetonitrile Derivatives
Compound Name Substituent at Thiazole 4-Position Molecular Weight Key Features/Properties Reference
2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile Naphthalen-2-yl 276.36* High aromaticity, potential for π-π interactions N/A (Target)
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile 4-Methylphenyl 214.29 Moderate bulk, increased hydrophobicity
2-[4-(propan-2-yl)-1,3-thiazol-2-yl]acetonitrile Isopropyl 166.25 Aliphatic substituent, LogD = ~1.5†
2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile 2,6-Difluorophenyl 254.28 Electron-withdrawing groups, enhanced polarity
2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile Adamantanyl 258.39 Bulky bicyclic group, improved metabolic stability
2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile 3,4-Dichlorophenyl 273.16 Halogenated, potential reactivity hazards

*Calculated molecular weight. †Data from .

Physicochemical and Electronic Properties

  • Aromatic vs. Aliphatic Substituents: The naphthalen-2-yl group (target compound) offers extended conjugation, which may enhance binding to aromatic biological targets (e.g., enzymes or receptors) via π-π stacking. Halogenated derivatives () exhibit increased electronegativity, altering electronic distribution and dipole moments. For example, the 2,6-difluorophenyl analog () may engage in C–F···H interactions, influencing crystal packing or target binding .
  • Polarity and Solubility :

    • The nitrile group in all analogs contributes to polarity. However, substituents like 4-methylphenyl () and adamantanyl () increase hydrophobicity (higher LogD values), whereas difluorophenyl () and dichlorophenyl () groups balance hydrophobicity with polar halogen interactions .

Biological Activity

2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile is an organic compound that combines a naphthalene moiety with a thiazole ring. This unique structure suggests potential for diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H10N2SC_{15}H_{10}N_2S, with a molecular weight of 250.31 g/mol. The compound features a thiazole ring, which is known for its pharmacological significance due to its role in various bioactive molecules.

Thiazole derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Thiazoles are recognized for their ability to inhibit bacterial growth and biofilm formation.
  • Antitumor Activity : Compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : Some thiazole derivatives have been studied for their potential to protect neuronal cells from damage.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several thiazole derivatives, revealing that compounds similar to this compound demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Inhibition (%)
7b0.22<0.580
Ciprofloxacin0.51-

Antitumor Activity

Research on the anticancer properties of thiazole derivatives has shown promising results. For instance, compounds similar to this compound were tested against various cancer cell lines with IC50 values indicating strong cytotoxicity. One study reported IC50 values less than that of doxorubicin for certain derivatives, highlighting their potential as effective anticancer agents .

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (μM)
Compound AHT291.61
Compound BJurkat<1.00
DoxorubicinHT292.00

Pharmacokinetics and Safety

The pharmacokinetic profile (ADME) of this compound remains largely unexplored. However, studies on similar compounds suggest that factors like solubility and stability significantly influence their therapeutic efficacy .

Toxicity Studies

Toxicity assessments indicate that certain thiazole derivatives exhibit low hemolytic activity (<15%) and non-cytotoxicity at concentrations above 60 μM, suggesting a favorable safety profile for further development .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of thioamides with α-haloacetonitriles or 1,3-dipolar cycloaddition (e.g., Huisgen reaction). For example, describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) for analogous thiazole-triazole hybrids, emphasizing anhydrous conditions, solvent selection (e.g., t-BuOH/H₂O), and catalyst loading (10 mol% Cu(OAc)₂) to achieve >80% yields. Key steps include:

  • Precursor preparation: Functionalizing naphthalene with propargyl groups ().
  • Purification: Recrystallization (ethanol) or column chromatography to isolate the target compound.
    Critical Parameters: Temperature (room temp. vs. reflux), solvent polarity, and stoichiometric ratios (e.g., 1:1 alkyne:azide) .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using coupling patterns and integration. For instance, the acetonitrile proton (CH₂CN) appears as a singlet near δ 4.0–4.5 ppm, while naphthyl protons show aromatic splitting (δ 7.2–8.5 ppm) ().
  • IR: Confirm nitrile (C≡N) stretch at ~2240–2260 cm⁻¹ and thiazole C=N absorption at ~1600 cm⁻¹ ().
  • Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

  • Solubility: Polar aprotic solvents (DMF, DMSO) enhance solubility due to the nitrile and thiazole moieties. Hydrophobic naphthyl groups may necessitate mixed solvents (e.g., EtOAc/hexane) for recrystallization ().
  • Stability: Protect from moisture (hydrolysis of nitrile to amide) and light (naphthyl photodegradation). Store under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How do electronic effects of substituents on the naphthyl ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro or cyano substituents at the naphthyl 4-position enhance electrophilicity, facilitating Suzuki-Miyaura couplings ().
  • Steric Effects: Bulky substituents (e.g., adamantyl in ) hinder coupling efficiency. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH) .
    Example: A 4-nitrophenyl-thiazole derivative () showed 15% higher reactivity in Heck reactions compared to unsubstituted analogs.

Q. What computational strategies are effective for modeling the compound’s binding affinity in biological targets (e.g., kinases)?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with crystal structures (e.g., PDB: 3QRI) to predict interactions between the thiazole ring and ATP-binding pockets.
  • MD Simulations: Analyze stability of ligand-protein complexes (GROMACS, AMBER) over 100-ns trajectories. ’s PubChem data (SMILES: CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C) can parameterize force fields .
    Validation: Compare computational IC₅₀ values with experimental enzyme inhibition assays.

Q. How can crystallographic data resolve contradictions in reported spectral assignments?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Determine bond lengths/angles (e.g., thiazole C–N = 1.30 Å vs. computational 1.32 Å) to validate NMR/IR assignments ().
  • Disorder Modeling: Refine disordered ethyl groups (occupancy ratios 0.59:0.41) in crystal structures using SHELXL ().
    Case Study: A 2022 study () corrected misassigned thiazole proton shifts using crystallographic torsion angles .

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